molecular formula C13H11FO2 B8741075 1-[5-[(4-Fluorophenyl)methyl]furan-2-yl]ethanone CAS No. 280571-34-8

1-[5-[(4-Fluorophenyl)methyl]furan-2-yl]ethanone

Cat. No. B8741075
Key on ui cas rn: 280571-34-8
M. Wt: 218.22 g/mol
InChI Key: KJMDYHQKWUHDLU-UHFFFAOYSA-N
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Patent
US06831177B1

Procedure details

A mixture of 9.2 g (83.4 mmol) of 2-acetylfuran, 20 ml (2.0 eq) of 4-fluorobenzylchloride and 22.8 g (2.0 eq) of zinc chloride were stirred at 25° C. for 20 hours. The stirring gradually became difficult due to the precipitate. The mixture was dissolved in water and extracted with ethylacetate. The organic layer was washed with water and a diluted sodium hydrogencarbonate aqueous solution and dried over sodium sulfate. The solvent was removed under deduced pressure. A fractional distillation under reduced pressure of the residue gave 9.6 g of 2-acetyl-5-(4-fluorobenzyl)furan. Yield: 53%. 2 mmHg/120-125° C.
Quantity
9.2 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
22.8 g
Type
catalyst
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([C:4]1[O:5][CH:6]=[CH:7][CH:8]=1)(=[O:3])[CH3:2].[F:9][C:10]1[CH:17]=[CH:16][C:13]([CH2:14]Cl)=[CH:12][CH:11]=1>O.[Cl-].[Zn+2].[Cl-]>[C:1]([C:4]1[O:5][C:6]([CH2:14][C:13]2[CH:16]=[CH:17][C:10]([F:9])=[CH:11][CH:12]=2)=[CH:7][CH:8]=1)(=[O:3])[CH3:2] |f:3.4.5|

Inputs

Step One
Name
Quantity
9.2 g
Type
reactant
Smiles
C(C)(=O)C=1OC=CC1
Name
Quantity
20 mL
Type
reactant
Smiles
FC1=CC=C(CCl)C=C1
Name
Quantity
22.8 g
Type
catalyst
Smiles
[Cl-].[Zn+2].[Cl-]
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
25 °C
Stirring
Type
CUSTOM
Details
were stirred at 25° C. for 20 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with ethylacetate
WASH
Type
WASH
Details
The organic layer was washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
a diluted sodium hydrogencarbonate aqueous solution and dried over sodium sulfate
CUSTOM
Type
CUSTOM
Details
The solvent was removed under deduced pressure
DISTILLATION
Type
DISTILLATION
Details
A fractional distillation under reduced pressure of the residue

Outcomes

Product
Details
Reaction Time
20 h
Name
Type
product
Smiles
C(C)(=O)C=1OC(=CC1)CC1=CC=C(C=C1)F
Measurements
Type Value Analysis
AMOUNT: MASS 9.6 g
YIELD: PERCENTYIELD 53%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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